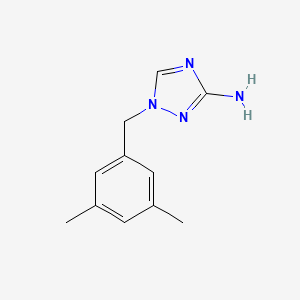![molecular formula C18H23NO B13530895 rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bicyclo[2.1.1]hexane core and a piperidine moiety makes it a versatile molecule for chemical modifications and functional studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine typically involves multiple steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to yield the bicyclic structure.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Attachment of the Piperidine Moiety: The final step involves the coupling of the bicyclic intermediate with piperidine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling steps to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other compounds.
Wirkmechanismus
The mechanism of action of rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bicyclic structure can provide rigidity and specificity in binding, while the piperidine moiety can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid
- 1-Phenylbicyclo[2.1.1]hexane-5-methanol
- 1-Phenylbicyclo[2.1.1]hexane-5-amine
Uniqueness
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine stands out due to the presence of the piperidine moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its potential as a pharmacophore and its versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C18H23NO |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
[(1R,4R,5R)-1-phenyl-5-bicyclo[2.1.1]hexanyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23NO/c20-17(19-11-5-2-6-12-19)16-14-9-10-18(16,13-14)15-7-3-1-4-8-15/h1,3-4,7-8,14,16H,2,5-6,9-13H2/t14-,16+,18+/m1/s1 |
InChI-Schlüssel |
LXIJFGSXELJCLT-HFTRVMKXSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@]2(C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2C3CCC2(C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)




